molecular formula C14H13ClN4O2S B2429402 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1203147-18-5

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2429402
CAS No.: 1203147-18-5
M. Wt: 336.79
InChI Key: KMFNDLQDWIDJHD-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H13ClN4O2S and its molecular weight is 336.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been utilized in the synthesis of various derivatives with potential biological activities. For instance, Hassan, Hafez, and Osman (2014) described the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

Biological Activities

  • A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives using a similar compound. These derivatives were tested as cyclooxygenase-1/2 (COX-1/2) inhibitors and showed significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Properties and Spectroscopy

  • Research on the chemical properties and spectroscopic analysis of related compounds was conducted by Palkar et al. (2017). They synthesized and characterized novel analogs exhibiting promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Optical Properties

  • Jiang, Liu, Lv, and Zhao (2012) explored the synthesis of derivatives with a focus on their UV-vis absorption and fluorescence spectral characteristics. Their study provided insights into how substituents affect the optical properties of these compounds (Jiang, Liu, Lv, & Zhao, 2012).

Structural Analysis

  • The structural analysis of related compounds was performed by Kumara, Kumar, Kumar, and Lokanath (2018). They investigated novel pyrazole derivatives and their intermolecular interactions using X-ray crystallography, providing valuable information on the molecular geometry and electronic structures of these compounds (Kumara, Kumar, Kumar, & Lokanath, 2018).

Pharmacological Evaluation

  • Saad, Osman, and Moustafa (2011) synthesized novel pyrazoles and triazoles bearing a quinazoline moiety, which were evaluated for their analgesic activity, demonstrating the compound's potential in developing new analgesics (Saad, Osman, & Moustafa, 2011).

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-7-4-5-9(15)11-10(7)16-14(22-11)17-12(20)8-6-19(2)18-13(8)21-3/h4-6H,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFNDLQDWIDJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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